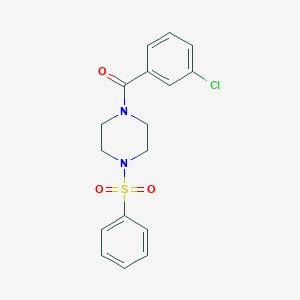![molecular formula C21H25BrN2O4 B248476 [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248476.png)
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as BRL-15572, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to exhibit promising pharmacological properties.
Wirkmechanismus
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone exerts its pharmacological effects by selectively blocking the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical dopaminergic pathways of the brain. This receptor is involved in the regulation of reward, motivation, and emotional processing, and its dysfunction has been implicated in several neuropsychiatric disorders. By blocking the D3 receptor, [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone modulates the activity of these pathways, leading to a reduction in symptoms associated with these disorders.
Biochemical and Physiological Effects:
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has been demonstrated to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens, suggesting a potential role in the treatment of addiction and other reward-related disorders. [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been shown to reduce food intake and body weight in animal models, indicating its potential use in the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has several advantages for use in laboratory experiments. It is a small molecule compound that is commercially available and can be easily synthesized using standard organic chemistry techniques. It has been extensively characterized in vitro and in vivo, and its pharmacological properties are well understood. However, one limitation of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone is its selectivity for the dopamine D3 receptor, which may limit its use in studies involving other neurotransmitter systems.
Zukünftige Richtungen
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has significant potential for use in the development of novel therapeutics for several neuropsychiatric and metabolic disorders. Future research should focus on further elucidating its pharmacological properties and mechanisms of action, as well as investigating its potential use in combination with other drugs or therapies. Additionally, the development of more selective and potent derivatives of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone may lead to the discovery of new therapeutic targets and treatment options for these disorders.
Synthesemethoden
The synthesis of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone involves the reaction of 5-bromo-2-methoxybenzylamine with 3,5-dimethoxyphenylacetic acid, followed by the condensation of the resulting product with piperazine and the subsequent reduction of the intermediate to yield the final compound. The synthesis of [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been reported in several scientific publications, and the compound is commercially available for research purposes.
Wissenschaftliche Forschungsanwendungen
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit significant activity as a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. [4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone has also been investigated for its potential use in the treatment of obesity and metabolic disorders.
Eigenschaften
Produktname |
[4-(5-Bromo-2-methoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone |
|---|---|
Molekularformel |
C21H25BrN2O4 |
Molekulargewicht |
449.3 g/mol |
IUPAC-Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-18-11-15(12-19(13-18)27-2)21(25)24-8-6-23(7-9-24)14-16-10-17(22)4-5-20(16)28-3/h4-5,10-13H,6-9,14H2,1-3H3 |
InChI-Schlüssel |
WTYYLRQZLXPSLL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Chlorophenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B248398.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-(naphthalen-2-yloxy)-ethanone](/img/structure/B248399.png)


![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B248404.png)


![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)
![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![[4-(3-Chloro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B248414.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)

